An In-depth Technical Guide on 5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
An In-depth Technical Guide on 5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, also known as 5-chloro-6-azaoxindole, is a heterocyclic organic compound with the molecular formula C₇H₅ClN₂O.[1][2] Its chemical structure features a pyrrolone ring fused to a pyridine ring, with a chlorine substituent on the pyridine ring. This compound belongs to the broader class of azaindoles, which are recognized for their diverse biological activities and are of significant interest in medicinal chemistry and drug discovery.[3] While specific research on 5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is limited, the pyrrolo[2,3-c]pyridine core is a key pharmacophore in numerous compounds with demonstrated therapeutic potential, including kinase inhibitors and antiviral agents.[4][5] This guide provides a comprehensive overview of the chemical properties, potential synthesis strategies, and likely biological activities of 5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, based on data from closely related analogues.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one and its related carboxylic acid derivative are presented in Table 1. This data is crucial for its handling, characterization, and use in experimental settings.
| Property | 5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one | 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid |
| CAS Number | 136888-17-0[1][2] | 800401-68-7[6] |
| Molecular Formula | C₇H₅ClN₂O[1][2] | C₈H₅ClN₂O₂[6] |
| Molecular Weight | 168.58 g/mol [1][2] | 196.59 g/mol [6] |
| Purity | 95% (as commercially available)[2] | Not specified |
| Storage Conditions | Inert atmosphere, 2-8°C[1][2] | Not specified |
Synthesis and Experimental Protocols
General Synthetic Workflow
The synthesis would likely begin with a substituted chloropyridine derivative, which would then undergo a series of reactions to construct the fused pyrrolone ring.
Caption: Generalized synthetic workflow for 5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one.
Illustrative Experimental Protocol (Hypothetical)
Based on general organic synthesis principles for similar heterocyclic compounds, a potential multi-step synthesis could be:
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Nitration of a suitable chloropyridine precursor: The starting chloropyridine would be nitrated to introduce a nitro group at a key position for subsequent cyclization.
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Reduction of the nitro group: The nitro group would be reduced to an amino group, providing a nucleophile for the next step.
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Reaction with an alpha-haloester: The amino-chloropyridine would be reacted with an alpha-haloester (e.g., ethyl bromopyruvate) to introduce the carbon framework for the pyrrolone ring.
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Intramolecular cyclization: The intermediate would undergo an intramolecular cyclization, often base-catalyzed, to form the five-membered pyrrolone ring, yielding the final product.
Purification at each step would likely involve standard techniques such as column chromatography, recrystallization, and characterization by NMR and mass spectrometry.
Potential Biological Activities and Signaling Pathways
The biological activity of 5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one has not been extensively reported. However, based on the activities of structurally similar compounds, it is plausible that it could exhibit inhibitory effects on various cellular signaling pathways, particularly those involving kinases and epigenetic modifiers.
Kinase Inhibition
Derivatives of the closely related 1H-pyrrolo[2,3-b]pyridine scaffold have shown potent inhibitory activity against several protein kinases, including Fibroblast Growth Factor Receptors (FGFR) and Epidermal Growth Factor Receptor (EGFR).[4][7] These kinases are crucial components of signaling pathways that regulate cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.
Table 2: Kinase Inhibitory Activity of Related Pyrrolopyridine Derivatives
| Compound Class | Target Kinase | IC₅₀ Values | Reference |
| 1H-pyrrolo[2,3-b]pyridine derivatives | FGFR1, FGFR2, FGFR3 | 7 nM, 9 nM, 25 nM | [7] |
| 5-chloro-indole-2-carboxamides | EGFRWT, EGFRT790M | 68-85 nM, 9.5-11.9 nM | [4] |
The inhibitory mechanism typically involves the compound binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.
Caption: Putative inhibition of the EGFR signaling pathway.
LSD1 Inhibition
Recent studies have identified pyrrolo[2,3-c]pyridines as a new class of potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1).[8][9] LSD1 is an epigenetic enzyme that plays a critical role in regulating gene expression by demethylating histones. Its overexpression is implicated in various cancers, making it an attractive therapeutic target.
Table 3: LSD1 Inhibitory Activity of Pyrrolo[2,3-c]pyridine Derivatives
| Compound | LSD1 IC₅₀ | Cell Growth Inhibition (MV4;11) IC₅₀ | Reference |
| Compound 46 (a pyrrolo[2,3-c]pyridine derivative) | 3.1 nM | 0.6 nM | [8][10] |
The inhibition of LSD1 by these compounds leads to the re-expression of tumor suppressor genes and the suppression of cancer cell growth.
Caption: Putative mechanism of LSD1 inhibition.
Antiviral Activity
The pyrrolopyridine scaffold is also present in compounds with antiviral properties. For instance, derivatives of imidazo[1,2-a]pyrrolo[2,3-c]pyridine have demonstrated significant activity against the Bovine Viral Diarrhea Virus (BVDV), a surrogate for the Hepatitis C virus.[5] This suggests that 5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one could be explored for its potential as an antiviral agent.
Future Directions and Conclusion
5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one represents a promising, yet underexplored, chemical entity. The strong precedent set by related pyrrolopyridine derivatives in oncology and virology provides a compelling rationale for its further investigation. Future research should focus on:
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Developing a robust and scalable synthesis: A reliable synthetic route is essential for producing sufficient quantities of the compound for comprehensive biological evaluation.
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Screening for biological activity: The compound should be screened against a panel of kinases, epigenetic modifiers (such as LSD1), and various viruses to identify its primary biological targets.
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Structure-Activity Relationship (SAR) studies: Should the initial screening yield positive results, SAR studies involving the synthesis and testing of analogues will be crucial for optimizing potency and selectivity.
References
- 1. Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lab-chemicals.com [lab-chemicals.com]
- 3. Page loading... [guidechem.com]
- 4. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antiviral activity of an imidazo[1,2-a]pyrrolo[2,3-c]pyridine series against the bovine viral diarrhea virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | C8H5ClN2O2 | CID 44630704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Pyrrolo[2,3- c]pyridines as Potent and Reversible LSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. theraindx.com [theraindx.com]
